

AC-90179: A Deep Dive into its Serotonin Receptor Selectivity Profile

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Compound of Interest

Compound Name: AC-90179

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Introduction

AC-90179, a novel compound, has been identified as a potent and selective inverse agonist for the serotonin 2A (5-HT_{2A}) receptor. This technical guide provides a comprehensive overview of the selectivity of **AC-90179** for various serotonin receptor subtypes. The data presented herein is crucial for understanding its pharmacological profile and potential therapeutic applications. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its selectivity and the experimental workflows.

Quantitative Selectivity Profile of AC-90179

The selectivity of **AC-90179** has been primarily characterized through radioligand binding assays and functional assays. The following tables summarize the available quantitative data, highlighting its high affinity and inverse agonist activity at the 5-HT_{2A} receptor and its selectivity over other serotonin receptor subtypes.

Table 1: Binding Affinity of **AC-90179** for Serotonin Receptors

Receptor Subtype	Test System	Radioligand	Parameter	Value	Reference
5-HT2A	Human recombinant	[3H]ketanserin	Ki (antagonist)	2.5 ± 0.8 nM	[1]
5-HT2A	Human recombinant	-	pKi (inverse agonist)	9.7	
5-HT2C	Human recombinant	-	pKi	8.80 (in membranes)	
5-HT2B	Human recombinant	-	Affinity	Lacked affinity	

Table 2: Functional Activity of **AC-90179** at Serotonin Receptors

Receptor Subtype	Assay Type	Parameter	Value	Reference
5-HT2A	R-SAT	Ki (inverse agonist)	2.1 nM	[2]
5-HT2C	R-SAT	pIC50 (inverse agonist)	7.1	
5-HT2B	-	Functional Activity	Lacked functional activity	

Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher value indicates greater affinity/potency.

AC-90179 demonstrates a high affinity for the 5-HT2A receptor, acting as both a competitive antagonist and a potent inverse agonist.[1][2] Notably, it exhibits nearly 100-fold selectivity for the 5-HT2A receptor compared to the 5-HT2B, 5-HT2C, and 5-HT6 receptors when assessed for inverse agonist activity.[2] The compound also shows antagonism at the 5-HT2C receptor, albeit with lower potency than at the 5-HT2A receptor.[1] Importantly, **AC-90179** has been shown to lack significant potency for dopamine D2 and histamine H1 receptors, which is a

desirable characteristic for minimizing certain side effects associated with other antipsychotic drugs.[1]

Experimental Protocols

The characterization of **AC-90179**'s selectivity for serotonin receptors involved two primary experimental approaches: radioligand binding assays to determine binding affinity (K_i) and functional assays to assess its activity as an inverse agonist (EC_{50}/IC_{50}).

Radioligand Binding Assays

These assays measure the ability of a test compound (**AC-90179**) to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.

Objective: To determine the binding affinity (K_i) of **AC-90179** for various serotonin receptor subtypes.

Typical Radioligand: [3H]ketanserin for the 5-HT_{2A} receptor.

General Procedure:

- **Membrane Preparation:** Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared from cultured cells.
- **Incubation:** A constant concentration of the radioligand (e.g., [3H]ketanserin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (**AC-90179**).
- **Equilibrium:** The mixture is incubated to allow the binding to reach equilibrium.
- **Separation:** The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The concentration of **AC-90179** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The IC_{50} value is then converted to a K_i value using the

Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Receptor Selection and Amplification Technology (R-SAT) Assay

This is a cell-based functional assay used to identify and characterize the activity of compounds at G-protein coupled receptors (GPCRs), such as serotonin receptors. It is particularly useful for identifying inverse agonists.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of **AC-90179** as an inverse agonist at serotonin receptors.

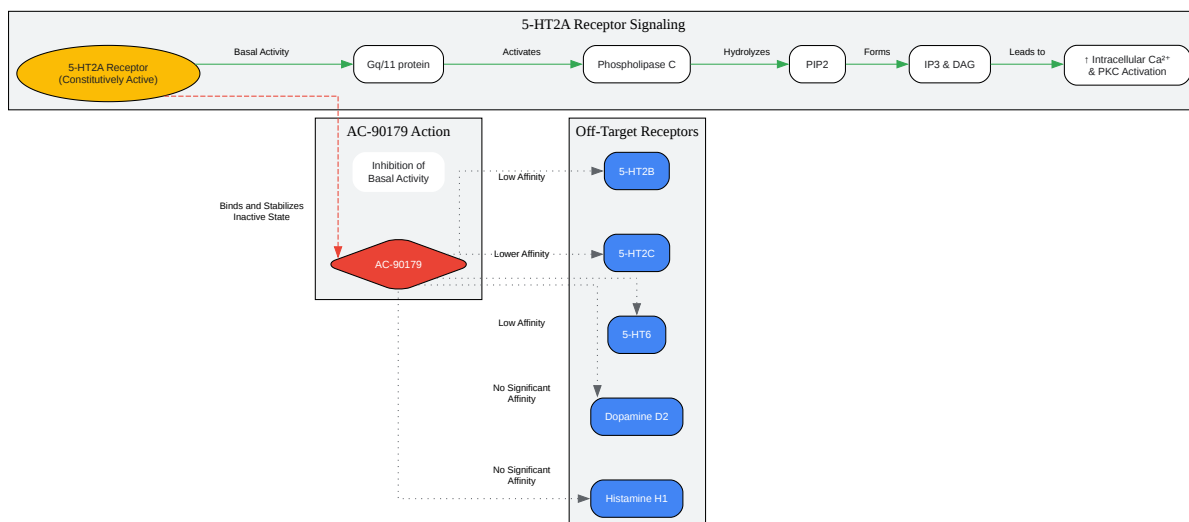
General Procedure:

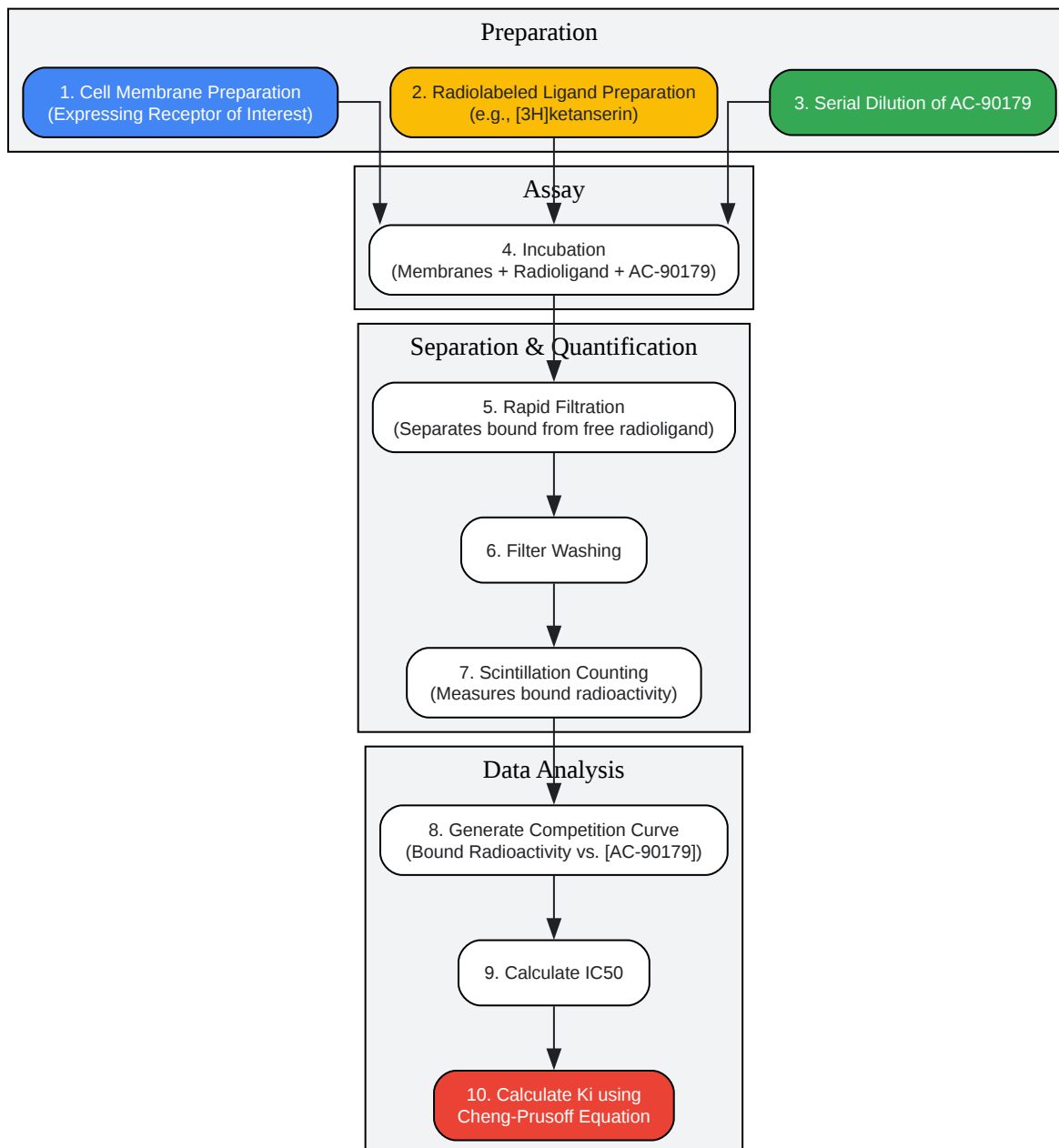
- **Cell Culture and Transfection:** NIH-3T3 cells are cultured and transiently transfected with the cDNA encoding the specific human serotonin receptor subtype.
- **Compound Treatment:** The transfected cells are then exposed to varying concentrations of the test compound (**AC-90179**).
- **Cell Growth:** The cells are incubated for several days. Cells expressing receptors that are constitutively active (active in the absence of an agonist) will proliferate. Inverse agonists will inhibit this proliferation.
- **Quantification of Cell Growth:** The extent of cell growth is quantified, often by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine) or using a colorimetric assay.
- **Data Analysis:** The concentration of **AC-90179** that produces a half-maximal response (inhibition of cell growth for an inverse agonist) is determined as the IC₅₀ value.

Visualizations

Signaling Pathway and Selectivity of AC-90179

The following diagram illustrates the primary signaling pathway of the 5-HT_{2A} receptor and highlights the selective action of **AC-90179** as an inverse agonist.





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References

- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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